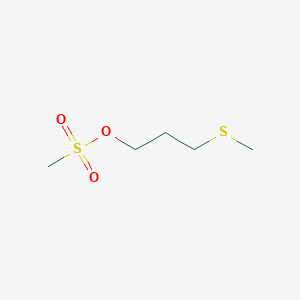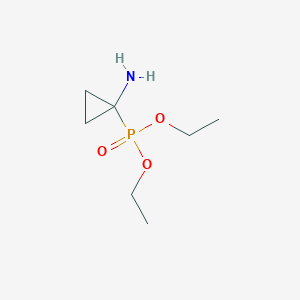
3-(Methylthio)propyl (methanesulfonate)
Descripción general
Descripción
3-(Methylthio)propyl (methanesulfonate) is an organic compound with the molecular formula C5H12O3S2 and a molecular weight of 184.28 g/mol. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Métodos De Preparación
The synthesis of 3-(Methylthio)propyl (methanesulfonate) involves the reaction of 3-(methylthio)propan-1-ol with methanesulfonyl chloride in the presence of triethylamine in dichloromethane. The reaction is carried out at room temperature for one hour. After completion, the reaction solution is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The organic phases are combined, washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and the filtrate is concentrated under reduced pressure. The residue is purified by silica gel column chromatography to give the title compound as a pale yellow oil.
Análisis De Reacciones Químicas
3-(Methylthio)propyl (methanesulfonate) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the methanesulfonate group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The major products formed from these reactions are sulfoxides, sulfones, and substituted derivatives.
Aplicaciones Científicas De Investigación
3-(Methylthio)propyl (methanesulfonate) has several scientific research applications:
Atmospheric Chemistry: It is used in research on the oxidation of methanesulfinic acid and the formation of methanesulfonic acid and its derivatives.
Cloud Formation: It plays a role in the oxidation of dimethyl sulfide, contributing to cloud formation and climate impact studies.
Synthetic Organic Chemistry: It is used in the synthesis of sulfoxides and sulfones, demonstrating the versatility of sulfur-containing compounds in organic synthesis.
Mecanismo De Acción
The mechanism by which 3-(Methylthio)propyl (methanesulfonate) exerts its effects involves its ability to act as an alkylating agent. It can alkylate DNA bases, leading to DNA damage and subsequent repair mechanisms. This property makes it useful in studying DNA repair pathways, such as Nucleotide Excision Repair (NER) and Base Excision Repair (BER).
Comparación Con Compuestos Similares
Similar compounds to 3-(Methylthio)propyl (methanesulfonate) include:
3-(Methylthio)propan-1-ol: The starting material for its synthesis.
Methanesulfonyl chloride: The reagent used in its synthesis.
Sulfoxides and Sulfones: Oxidation products of sulfur-containing compounds.
The uniqueness of 3-(Methylthio)propyl (methanesulfonate) lies in its specific reactivity and applications in atmospheric chemistry, cloud formation, and synthetic organic chemistry.
Propiedades
IUPAC Name |
3-methylsulfanylpropyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S2/c1-9-5-3-4-8-10(2,6)7/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRYDZAYWWFTQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232944-38-6 | |
| Record name | 3-(methylsulfanyl)propyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate](/img/structure/B3118115.png)




![Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B3118148.png)






